N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Description
“N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” is a chemical compound that is part of the benzothiazole sulfonamides family . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . These reactions are used to connect the building blocks of the compound .Scientific Research Applications
Anticancer Activity
A study by Al-Said et al. (2011) investigated compounds including those related to the chemical for their in-vitro anticancer activity against the human breast cancer cell line (MCF7). They found that certain compounds exhibited better activity than Doxorubicin, a reference drug, suggesting potential applications in breast cancer treatment (Al-Said et al., 2011).
Antibacterial and Antifungal Activities
Research by Shafi et al. (2021) on new piperidine substituted benzothiazole derivatives, which are chemically related to the compound of interest, showed that some synthesized compounds possess good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Enzyme Inhibition
A study by Khalid et al. (2016) examined 1,3,4-oxadiazole bearing compounds, closely related to the compound , for their inhibition of butyrylcholinesterase (BChE) enzyme. They conducted molecular docking studies to find ligand-BChE binding affinity, indicating potential use in the study and treatment of conditions related to this enzyme (Khalid et al., 2016).
Synthesis and Characterization
The compound has been the subject of various synthesis and characterization studies. For example, a paper by Jeankumar et al. (2013) describes the synthesis of thiazole-aminopiperidine hybrid analogues, and their evaluation as Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).
properties
IUPAC Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S4/c18-29(23,24)12-3-4-13-14(10-12)28-17(19-13)20-16(22)11-5-7-21(8-6-11)30(25,26)15-2-1-9-27-15/h1-4,9-11H,5-8H2,(H2,18,23,24)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDINJVDREBWLAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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